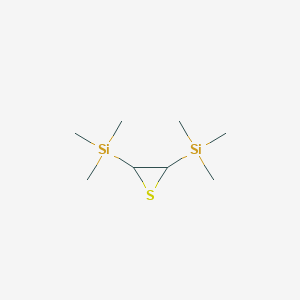

Thiirane, 2,3-di(trimethylsilyl)-

説明

Thiirane, 2,3-di(trimethylsilyl)- is an organosulfur compound with the molecular formula C₈H₂₀SSi₂ and a molecular weight of 204.48 g/mol . This compound is characterized by the presence of a thiirane ring, which is a three-membered ring containing one sulfur atom, and two trimethylsilyl groups attached to the carbon atoms of the ring. Thiirane derivatives are known for their unique chemical properties and reactivity, making them valuable intermediates in organic synthesis .

準備方法

The synthesis of Thiirane, 2,3-di(trimethylsilyl)- typically involves the reaction of a thiirane precursor with trimethylsilyl reagents. One common method is the reaction of 2,3-dichlorothiirane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions and yields the desired product with high efficiency

化学反応の分析

Thiirane, 2,3-di(trimethylsilyl)- undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiirane ring to a thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the thiirane ring, leading to the formation of various substituted thiiranes. Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts.

科学的研究の応用

Thiirane, 2,3-di(trimethylsilyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.

Medicine: Some thiirane compounds have shown promise as enzyme inhibitors and therapeutic agents.

作用機序

The mechanism of action of Thiirane, 2,3-di(trimethylsilyl)- involves the reactivity of the thiirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The trimethylsilyl groups can also participate in reactions, providing additional reactivity and stability to the compound. Molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular thiol groups .

類似化合物との比較

Thiirane, 2,3-di(trimethylsilyl)- can be compared with other thiirane derivatives such as:

Thiirane, 2,3-dimethyl-: This compound has two methyl groups instead of trimethylsilyl groups, resulting in different reactivity and stability.

Thiirane, 2,3-diphenyl-: The presence of phenyl groups alters the compound’s electronic properties and reactivity.

Thiirane, 2,3-diethyl-: Similar to the dimethyl derivative, but with ethyl groups, affecting its physical and chemical properties. The uniqueness of Thiirane, 2,3-di(trimethylsilyl)- lies in the presence of the trimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity and stability.

生物活性

Thiirane, specifically 2,3-di(trimethylsilyl)-, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Synthesis of Thiirane Derivatives

Thiiranes can be synthesized using several methods, including direct sulfur transfer reactions and the use of organosilicon reagents. The reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under specific catalytic conditions has been reported to yield various thiirane derivatives. For instance, tetrabutylammonium fluoride (TBAF) facilitates the regioselective reaction leading to novel classes of disubstituted thiiranes and related compounds .

Biological Activity Overview

Thiirane derivatives have been investigated for their potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Below is a detailed summary of these activities based on recent studies.

Antibacterial Activity

Research indicates that certain thiirane derivatives exhibit significant antibacterial properties. For instance, compounds derived from thiiranes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics like norfloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiirane A | S. aureus | 25 |

| Thiirane B | B. cereus | 12.5 |

| Thiirane C | E. coli | 50 |

Antifungal Activity

In addition to antibacterial effects, thiirane compounds have demonstrated antifungal activity against pathogenic strains. For example, some derivatives were effective against Candida albicans with MIC values ranging from 6.25 to 12.5 µg/mL .

Anticancer Activity

Several studies have reported the cytotoxic effects of thiirane derivatives on cancer cell lines. For instance, compounds have shown IC50 values in the low micromolar range against various cancer types, including breast and prostate cancers. Notably, one study highlighted a derivative with an IC50 of 1.50 µM against human leukemia cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiirane D | HT29 (Colon) | 7 |

| Thiirane E | MCF-7 (Breast) | 1.5 |

| Thiirane F | PC3 (Prostate) | 14 |

Anti-inflammatory Activity

Thiirane derivatives have also been evaluated for their anti-inflammatory properties. Some compounds showed promising results in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations significantly lower than those required for standard treatments like dexamethasone .

Case Studies

- Antibacterial Efficacy : A study involving a series of thiirane derivatives revealed that modifications in their chemical structure could enhance their antibacterial activity against resistant strains of bacteria. The results indicated that sterically hindered analogs exhibited superior efficacy compared to their less hindered counterparts .

- Cytotoxicity Profile : In a comparative analysis of various thiourea and thiirane derivatives against cancer cell lines, researchers found that certain modifications led to increased cytotoxicity while maintaining low toxicity towards normal cells (e.g., MRC5 fibroblasts). This selectivity is crucial for developing effective anticancer agents with minimal side effects .

特性

IUPAC Name |

trimethyl-(3-trimethylsilylthiiran-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20SSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYGWXIPNFSGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921464 | |

| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114693-66-2 | |

| Record name | Thiirane, 2,3-di(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114693662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。